Cas no 1490671-92-5 (N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide)

N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide
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- インチ: 1S/C11H12N4O/c1-7-4-3-5-9(8(7)2)13-11(16)10-6-12-15-14-10/h3-6H,1-2H3,(H,13,16)(H,12,14,15)
- InChIKey: LDDQCRQCGVYJAN-UHFFFAOYSA-N
- ほほえんだ: N1C(C(NC2=CC=CC(C)=C2C)=O)=CN=N1
じっけんとくせい
- 密度みつど: 1.305±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 326.9±37.0 °C(Predicted)
- 酸性度係数(pKa): 6.98±0.70(Predicted)
N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6252-8234-15mg |
N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide |
1490671-92-5 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6252-8234-40mg |
N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide |
1490671-92-5 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6252-8234-20mg |
N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide |
1490671-92-5 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6252-8234-4mg |
N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide |
1490671-92-5 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6252-8234-5mg |
N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide |
1490671-92-5 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6252-8234-2mg |
N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide |
1490671-92-5 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6252-8234-10mg |
N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide |
1490671-92-5 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6252-8234-100mg |
N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide |
1490671-92-5 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F6252-8234-5μmol |
N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide |
1490671-92-5 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6252-8234-25mg |
N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide |
1490671-92-5 | 25mg |
$163.5 | 2023-09-09 |
N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamideに関する追加情報
Introduction to N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS No. 1490671-92-5)
The compound N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS No. 1490671-92-5) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel pharmacophores with potential therapeutic applications. This triazole derivative has garnered attention due to its unique structural features and promising biological activities, which make it a valuable candidate for further investigation in drug discovery and development.
At the core of this compound's structure lies a triazole ring, a heterocyclic moiety that is widely recognized for its versatility in medicinal chemistry. The triazole core is fused with a 5-carboxamide functional group, which introduces a polar and acidic character to the molecule. This combination of features not only enhances the compound's solubility in aqueous solutions but also facilitates its interaction with biological targets. Additionally, the presence of a dimethylphenyl group at the nitrogen position of the triazole ring adds steric bulk and electronic properties that can modulate binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. This has opened up new avenues for exploring its potential as an anti-inflammatory agent or as a lead compound for the development of drugs targeting neurological disorders.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps include the formation of the triazole ring through cycloaddition reactions, followed by functionalization at the 5-position with a carboxamide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications, ensuring that the desired structural motifs are incorporated accurately.
In vitro studies have demonstrated that N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide exhibits notable biological activity across multiple disease models. For instance, preliminary experiments have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Furthermore, the compound has shown promise in preclinical models of pain management and neuroprotection, suggesting its potential as a therapeutic agent for chronic inflammatory conditions and neurodegenerative diseases.
The structural flexibility of this compound allows for further derivatization to fine-tune its pharmacological properties. Researchers are exploring modifications such as halogenation at the aromatic ring or introduction of additional substituents to enhance binding affinity and reduce off-target effects. These efforts are supported by high-throughput screening technologies that enable rapid evaluation of large libraries of derivatives.
The role of N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide in drug development is further underscored by its compatibility with modern bioprocessing techniques. Its chemical stability under various conditions makes it suitable for formulation into oral tablets, injectables, and other pharmaceutical forms. Additionally, its favorable pharmacokinetic profile suggests efficient absorption and distribution throughout the body upon administration.
As research continues to uncover new therapeutic applications for this compound, collaborations between academic institutions and pharmaceutical companies are becoming increasingly important. These partnerships facilitate the translation of laboratory findings into clinical trials, ultimately bringing novel treatments to patients in need. The growing interest in N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide underscores its potential as a cornerstone in future drug discovery initiatives.
In conclusion,N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS No. 1490671-92-5) stands as a testament to the innovative spirit of modern medicinal chemistry. Its unique structure and promising biological activities position it as a key player in the development of next-generation therapeutics. As research progresses and new insights are gained,this compound is poised to make significant contributions to human health and well-being.
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